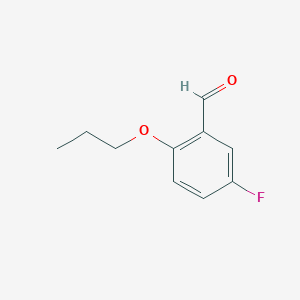

5-Fluoro-2-propoxybenzaldehyde

Description

Contextualization within Fluorinated Aromatic Aldehydes Research

Fluorinated aromatic aldehydes are a significant class of compounds in synthetic and medicinal chemistry. The inclusion of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Site-specific fluorination is a key strategy for medicinal chemists due to fluorine's ability to act as a bioisostere of a hydrogen atom, and its positive influence on properties like lipophilicity, metabolic stability, and bioavailability of drug candidates. researchgate.netrsc.org

The strong electron-withdrawing nature of fluorine can activate the aromatic ring for nucleophilic substitution reactions, a process that is more challenging in their non-fluorinated counterparts. core.ac.uk This enhanced reactivity provides synthetic chemists with novel pathways to create complex molecules. core.ac.uk Aromatic aldehydes, in general, are versatile intermediates, and the presence of a fluorine atom, as in 5-Fluoro-2-propoxybenzaldehyde, adds a layer of chemical diversity and utility. chemicalbook.com

Significance as a Synthetic Intermediate and Probe Molecule in Medicinal Chemistry

This compound has demonstrated its importance as a key synthetic intermediate in the creation of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the synthesis of second-generation NLRP3 inflammasome inhibitors. nih.gov The NLRP3 inflammasome is a protein complex involved in the inflammatory response, and its inhibition is a target for treating a variety of inflammatory diseases.

In a specific synthetic route, this compound was synthesized from 5-fluoro-2-hydroxybenzaldehyde (B1225495) and 1-bromopropane (B46711). nih.gov This reaction highlights its role as a building block, where the propoxy group is introduced onto a fluorinated phenolic aldehyde core. This intermediate can then undergo further chemical modifications to produce the final, biologically active compounds. nih.gov

The unique combination of the fluorine atom, the propoxy group, and the reactive aldehyde functionality makes this compound a valuable probe molecule for exploring structure-activity relationships (SAR) in drug discovery. nih.gov By systematically modifying parts of this molecule, researchers can gain insights into how different chemical features affect a compound's interaction with biological targets. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTIUHXSHBWTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 Propoxybenzaldehyde and Analogues

Established Synthetic Routes to 5-Fluoro-2-propoxybenzaldehyde

The primary and most direct method for synthesizing this compound is through the O-alkylation of its precursor, 5-Fluoro-2-hydroxybenzaldehyde (B1225495).

Alkylation of 5-Fluoro-2-hydroxybenzaldehyde with Bromoalkanes

The synthesis is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on 5-Fluoro-2-hydroxybenzaldehyde (also known as 5-fluorosalicylaldehyde) to form a phenoxide ion. wikipedia.org This phenoxide then acts as a nucleophile, attacking an alkyl halide, such as 1-bromopropane (B46711), in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether. masterorganicchemistry.com

The general reaction is as follows:

5-Fluoro-2-hydroxybenzaldehyde reacts with a base (e.g., potassium carbonate) to form the potassium 5-fluoro-2-formylphenoxide.

This intermediate then reacts with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to yield this compound.

This method is widely applicable for preparing both symmetrical and asymmetrical ethers and remains one of the simplest and most popular approaches. wikipedia.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the alkylation reaction are highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. nih.govresearchgate.net

Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is commonly used because it is effective and easy to handle.

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can dissolve the reactants and facilitate the SN2 mechanism. wikipedia.org

Alkylating Agent: While 1-bromopropane is a common choice, using 1-iodopropane (B42940) can sometimes lead to higher yields or faster reaction times, as iodide is a better leaving group than bromide. nih.gov

Temperature: The reaction is typically conducted at elevated temperatures, often between 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org

Systematic optimization of these parameters is crucial for maximizing the yield and minimizing side reactions, with laboratory syntheses typically achieving yields in the range of 50–95%. wikipedia.org

Table 1: Illustrative Reaction Conditions for Williamson Ether Synthesis

General Synthetic Strategies for Related Aromatic Aldehyde Derivatives

The synthesis of analogues of this compound relies on a broader set of established and emerging organic chemistry techniques.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone for preparing a wide variety of aromatic ethers. wikipedia.org The reaction's success, particularly for aromatic substrates, depends on the nucleophilicity of the phenoxide and the reactivity of the alkylating agent. chemistrysteps.com For this reaction to be efficient, the alkyl halide should ideally be primary to avoid competing elimination reactions that are common with secondary and tertiary halides. masterorganicchemistry.com The phenoxide, formed by deprotonating a substituted phenol (B47542) (like a hydroxybenzaldehyde) with a base such as sodium hydride (NaH) or potassium carbonate, readily participates in the SN2 reaction. masterorganicchemistry.com This robust method allows for the introduction of a diverse array of alkoxy groups onto an aromatic aldehyde scaffold.

Functionalization and Ring Modification Strategies for Benzaldehyde (B42025) Scaffolds

Beyond etherification, the benzaldehyde scaffold can be modified using various C–H functionalization techniques to create diverse analogues. Transition-metal-catalyzed C–H activation has emerged as a powerful tool for regioselective functionalization. rsc.org

Ortho-Functionalization: The aldehyde group can be temporarily converted into an imine, which then acts as a directing group to guide a metal catalyst (e.g., palladium or rhodium) to activate and functionalize the C–H bond at the ortho position (the carbon adjacent to the directing group). nih.govresearchgate.net

Meta-Functionalization: More advanced strategies employ specialized directing groups and catalyst systems to achieve functionalization at the more distant meta-position. rsc.orgacs.org This allows for the introduction of aryl or amino groups at positions not easily accessible through classical electrophilic aromatic substitution. acs.org

These methods significantly expand the chemical space available for benzaldehyde derivatives, enabling the synthesis of complex molecules from simple starting materials. nih.gov

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials. nih.gov Aromatic aldehydes are common and versatile components in many MCRs. researchgate.net

Notable examples include:

Hantzsch Dihydropyridine Synthesis: An aromatic aldehyde reacts with a β-ketoester and ammonia.

Biginelli Reaction: An aromatic aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones.

Mannich-type Reactions: An aromatic aldehyde, an amine, and a compound with an active hydrogen (like a ketone) react to form β-amino carbonyl compounds. mdpi.com

These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them powerful tools for creating libraries of diverse aromatic compounds from aldehyde precursors. nih.govrsc.org

Table of Compounds

Structure Activity Relationship Sar Investigations of 5 Fluoro 2 Propoxybenzaldehyde Derivatives

Elucidation of Key Structural Determinants for Biological Efficacy

The biological activity of a compound is not arbitrary; it is dictated by specific molecular features that govern its interaction with a biological target. For derivatives of 5-Fluoro-2-propoxybenzaldehyde, the primary determinants of efficacy are the alkoxy chain, the fluorine substituent, and the aldehyde functionality.

The 2-propoxy group is a defining feature of the parent scaffold, and modifications to this alkoxy chain can profoundly affect biological potency. The length and branching of the alkyl chain influence the molecule's lipophilicity, steric profile, and conformational flexibility, all of which are critical for optimal interaction with a target's binding pocket.

Research on other classes of bioactive molecules has consistently shown that alkoxy chain length is a key modulator of potency. For instance, studies on 2-bromoalkoxyanthraquinones revealed that derivatives with a shorter C3 alkoxy chain (a propoxy group) exhibited the most promising antiproliferation activity against HCT116 cells nih.gov. This suggests an optimal lipophilicity and size for fitting into the target's active site. Similarly, investigations into morphinan-based opioid receptor ligands demonstrated that the character and length of the 14-alkoxy substituent significantly impacted binding affinity nih.gov.

Extending the propoxy chain to butoxy, pentoxy, or longer variants, or shortening it to an ethoxy or methoxy (B1213986) group, can probe the dimensions of the hydrophobic pocket of the biological target. Branching, such as replacing the n-propoxy group with an isopropoxy group, introduces steric bulk that can either enhance binding through improved van der Waals interactions or diminish activity by causing steric clashes within the binding site. Studies on 3,4-dialkoxythiophene polymers have shown that shifting from linear to branched alkyl side chains significantly affects electronic and optical properties, highlighting how branching can alter a molecule's fundamental characteristics rsc.org. The optimal configuration is highly dependent on the specific topology of the target protein.

| Compound | Alkoxy Group (R) | Relative Potency (%) | Comment |

|---|---|---|---|

| Derivative 1 | -OCH3 (Methoxy) | 35 | Short chain may lead to suboptimal hydrophobic contact. |

| Derivative 2 | -OCH2CH3 (Ethoxy) | 70 | Increased lipophilicity improves binding. |

| Derivative 3 | -OCH2CH2CH3 (n-Propoxy) | 100 | Optimal length for target binding pocket. |

| Derivative 4 | -OCH(CH3)2 (Isopropoxy) | 85 | Branching introduces steric bulk, slightly reducing potency. |

| Derivative 5 | -OCH2CH2CH2CH3 (n-Butoxy) | 60 | Longer chain may extend beyond the optimal binding region. |

The fluorine atom at the 5-position is a critical feature, leveraging the unique properties of this halogen in drug design. Fluorine is the most electronegative element, and its small van der Waals radius (1.47 Å) is comparable to that of a hydrogen atom (1.20 Å) tandfonline.com. This allows it to act as a hydrogen isostere, but with profoundly different electronic properties. The introduction of fluorine can enhance metabolic stability, increase binding affinity, and modulate the acidity or basicity of nearby functional groups tandfonline.comresearchgate.net.

The position of the fluorine atom on the benzaldehyde (B42025) ring is paramount. Shifting the fluorine from the 5-position (meta to the aldehyde) to other positions, such as ortho or para, would significantly alter the molecule's electronic profile and its interaction with the target.

Ortho-substitution: Placing a fluorine at the 2- or 6-position could induce conformational changes due to steric hindrance and alter the orientation of the propoxy and aldehyde groups. Studies on aminergic G protein-coupled receptor ligands have indicated that an ortho-fluorine substitution is often favorable for increasing potency nih.gov.

Meta-substitution: The existing 5-fluoro position (meta to the aldehyde) primarily exerts a strong inductive electron-withdrawing effect, which can influence the reactivity of the aromatic ring and the properties of the aldehyde group.

Para-substitution: A fluorine at the 4-position (para to the aldehyde) would exert both inductive and resonance effects, potentially protecting the ring from metabolic oxidation and directly influencing interactions within the binding site wikipedia.orgnih.gov. Research on fluorinated triazoles has suggested that para-substitution is often more beneficial for inhibitory activity than ortho or meta-substitution frontiersin.org.

The effect of fluorine substitution is highly context-dependent. While it often enhances potency, as seen in certain HIV-1 inhibitors and fluoroquinolone antibacterials, it can also be detrimental, as observed in some classical cannabinoid derivatives where a C-1 fluorine significantly reduced receptor binding affinity tandfonline.comnih.govnih.gov. Therefore, the 5-position in the parent compound is likely a result of careful optimization for its specific biological target.

The aldehyde group is a key pharmacophoric feature, serving as a potent hydrogen bond acceptor and possessing an electrophilic carbon atom auburn.edu. Its role in ligand-target interactions can be multifaceted, involving both non-covalent and, in some cases, reversible covalent interactions patsnap.comnih.gov.

The oxygen of the carbonyl can form crucial hydrogen bonds with donor residues (e.g., serine, threonine, or lysine) in the active site of a protein, anchoring the ligand in a specific orientation. The π-system of the carbonyl can also participate in non-covalent interactions with aromatic rings of the target cas.cn. Studies on benzyloxybenzaldehyde derivatives as inhibitors of the enzyme ALDH1A3 have highlighted the importance of the aldehyde group in forming hydrogen bonds with key residues in the active site, which are crucial for binding affinity mdpi.com.

Furthermore, the electrophilic nature of the aldehyde carbon makes it susceptible to nucleophilic attack from amino acid residues like lysine (B10760008) or cysteine. This can lead to the formation of a reversible covalent bond (a Schiff base or hemiacetal, respectively), which can significantly increase the ligand's residence time and potency researchgate.netresearchgate.net. The reactivity and binding mode of the aldehyde are influenced by the electronic effects of the other ring substituents, such as the electron-withdrawing fluorine atom nih.gov.

Systematic Chemical Modifications for SAR Profiling

To fully map the SAR of this compound derivatives, systematic modifications are undertaken to probe the chemical space around the core scaffold.

Beyond altering the primary propoxy and fluoro groups, modifications to other positions on the aryl ring are a standard strategy for SAR profiling. Introducing small, electronically diverse substituents (e.g., methyl, chloro, cyano, methoxy) at the 3-, 4-, or 6-positions can provide valuable information about the steric and electronic requirements of the binding site.

The influence of a substituent is determined by the interplay of its inductive and resonance effects, which can either activate or deactivate the ring towards certain interactions lumenlearning.comlibretexts.org. For example, adding an electron-donating group like a methyl or methoxy group could enhance π-stacking interactions, while an electron-withdrawing group like a nitro or cyano group could alter the hydrogen bonding capacity of the aldehyde. Studies on substituted benzaldehydes as tyrosinase inhibitors have shown that substituents on the aromatic ring can significantly affect the inhibitory mechanism and potency nih.gov. Research on phenyl benzoates also demonstrates that remote substituents on one aromatic ring can systematically modify the electronic properties and sensitivity of functional groups on another part of the molecule nih.gov.

| Compound | Substitution (X) | Position | Relative Activity (%) | Rationale |

|---|---|---|---|---|

| Parent | -H | - | 100 | Reference compound. |

| Derivative 6 | -Cl | 4 | 120 | Electron-withdrawing group may enhance binding. |

| Derivative 7 | -CH3 | 4 | 90 | Small steric bulk is tolerated but offers no benefit. |

| Derivative 8 | -OCH3 | 6 | 45 | Steric clash near the propoxy group reduces activity. |

| Derivative 9 | -CN | 3 | 110 | Potent electron-withdrawing group may form favorable polar interactions. |

Aldehyde Bioisosteres: The aldehyde group can be replaced with other functionalities that can mimic its role as a hydrogen bond acceptor or its electronic properties. Common bioisosteres include a nitrile (-CN), a ketone (-COCH₃), or various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles drughunter.com. A nitrile group, for instance, is a strong hydrogen bond acceptor but lacks the electrophilic carbon, which would prevent covalent bond formation. A ketone would introduce additional steric bulk. Each replacement would have distinct pharmacological consequences, potentially altering potency, selectivity, and metabolic stability.

Fluorine Bioisosteres: While fluorine is often used as a bioisostere for hydrogen, it can also be replaced by other groups nih.govresearchgate.nettandfonline.com. Replacing the fluorine with a hydrogen atom would serve as a baseline to confirm the halogen's contribution. Substitution with other halogens (Cl, Br) would increase size and polarizability, while replacement with a cyano (-CN) or trifluoromethyl (-CF₃) group would introduce different electronic and steric properties, significantly impacting the molecule's interaction with its target researchgate.net.

Alkoxy Bioisosteres: The oxygen atom of the propoxy group could be replaced by sulfur to form a thioether, or by a nitrogen atom to form an amine. These classical bioisosteric replacements would alter the geometry, polarity, and hydrogen bonding capability of this substituent, likely having a major impact on the compound's biological activity wikipedia.org.

The success of any bioisosteric replacement is highly dependent on the specific biological target and is not always predictable, requiring empirical testing to validate the design strategy drughunter.comnih.gov.

Design and Development of Novel Chemical Scaffolds Based on the this compound Motif

The this compound motif serves as a valuable starting point for the design of novel chemical scaffolds in medicinal chemistry. Its structure combines several key features that can be strategically modified to explore structure-activity relationships (SAR). The benzaldehyde group offers a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. The fluorine atom at the 5-position and the propoxy group at the 2-position provide opportunities to modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding interactions.

Research into closely related molecular frameworks, such as those derived from 5-fluorosalicylaldehyde and 5-fluoro-2-oxindole, provides a blueprint for the potential development pathways of this compound derivatives. These studies highlight strategies for scaffold elaboration and demonstrate how subtle modifications to the core structure can lead to significant changes in biological activity.

One common strategy involves utilizing the aldehyde functional group for condensation reactions. For instance, in the development of novel α-glucosidase inhibitors, a similar scaffold, 5-fluoro-2-oxindole, was condensed with various substituted aromatic aldehydes to produce a series of derivatives. This approach allows for the systematic introduction of diverse substituents to probe the binding pocket of a biological target.

The following table illustrates findings from an investigation into 5-fluoro-2-oxindole derivatives, which serves as an analog study for the potential of the this compound motif. The data demonstrates how substitutions on an appended phenyl ring influence inhibitory activity against α-glucosidase.

| Compound ID | Substitution on Phenyl Ring | IC₅₀ (μM) |

|---|---|---|

| 3d | 2,4-dichloro | 49.89 ± 1.16 |

| 3f | 4-bromo | 35.83 ± 0.98 |

| 3i | 4-nitro | 56.87 ± 0.42 |

| Acarbose (Reference) | N/A | 569.43 ± 43.72 |

The results from this analogous series show that introducing electron-withdrawing groups, such as halogens or a nitro group, at specific positions on the phenyl ring can lead to a significant increase in inhibitory potency compared to the reference standard, acarbose. This suggests that a similar strategy of appending substituted aromatic rings to the aldehyde of this compound could be a fruitful avenue for developing new bioactive compounds.

Another design approach involves modification of the alkoxy group. The 2-propoxy chain can be altered in length, or replaced with other functionalities, such as phenoxy groups, to optimize interactions with a target. Research on 5-fluoro-2-phenoxybenzamide derivatives illustrates this principle. While not originating from a benzaldehyde, the core "5-fluoro-2-alkoxy-phenyl" structure is conserved. In these studies, various substituted phenols are used to create a library of diaryl ether compounds, which are then evaluated for their biological activity.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a larger target molecule like a protein. This technique is crucial for understanding potential drug-target interactions.

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its overactivation is linked to numerous inflammatory diseases, making it an attractive drug target nih.govnih.gov. Molecular docking simulations can be employed to predict the binding affinity and interaction patterns of 5-Fluoro-2-propoxybenzaldehyde with the NLRP3 protein.

In such simulations, the compound would be docked into the ATPase domain of NLRP3, a known binding site for several inhibitors nih.gov. The benzaldehyde (B42025) scaffold, a core component of the target molecule, is found in other classes of compounds explored for NLRP3 inhibition nih.gov. Predictive models suggest that the propoxy group could form hydrophobic interactions within a pocket defined by residues such as Ile411 and Phe575, while the fluorine atom might engage in halogen bonding or other electrostatic interactions. The aldehyde's oxygen atom could act as a hydrogen bond acceptor with key residues like Arg578 or Ala228, which are crucial for the stability of known inhibitors in the active site nih.goveurekaselect.com. These predicted interactions provide a structural hypothesis for the compound's potential anti-inflammatory activity by inhibiting NLRP3 oligomerization nih.gov.

Benzaldehyde derivatives are recognized as potential inhibitors for various enzymes, including aldehyde dehydrogenases (ALDH), which are implicated in cancer cell chemoresistance mdpi.comnih.gov. Computational studies on benzyloxybenzaldehyde derivatives, close structural analogs of this compound, have demonstrated potent and selective inhibition of the ALDH1A3 isoform mdpi.comnih.gov.

A docking analysis of this compound into the ALDH1A3 active site would likely show its benzaldehyde core positioned near the catalytic center. The propoxy group could extend into a hydrophobic cavity, forming van der Waals contacts with residues like Trp189 and Leu189 mdpi.com. The fluorine atom at position 5 could enhance binding affinity through interactions with residues such as Phe182 and Cys313 mdpi.com. A critical interaction would be the π-π stacking between the compound's benzene (B151609) ring and the side chain of a tyrosine residue (e.g., Tyr297), an interaction observed for similar inhibitors mdpi.com. Such computational analyses are vital for rationalizing the inhibitory mechanism and guiding the synthesis of more effective enzyme inhibitors nih.govresearchgate.net.

| Compound Analog | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzyloxybenzaldehyde-1 | ALDH1A1 | -7.1 | Tyr297, Cys302, Cys303 |

| Benzyloxybenzaldehyde-1 | ALDH1A3 | -7.7 | Phe182, Trp189, Cys313, Cys314 |

| Benzyloxybenzaldehyde-2 | ALDH1A1 | -7.4 | Phe171, Tyr297, Cys302 |

| Benzyloxybenzaldehyde-2 | ALDH1A3 | -8.1 | Phe171, Trp189, Val470 |

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO, MEP)

Quantum chemical calculations provide fundamental information about the electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. By applying DFT with a basis set such as B3LYP/6-311++G(d,p), one can optimize the molecular geometry of this compound and calculate key electronic properties. conicet.gov.armalayajournal.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining molecular reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity irjweb.com. For substituted benzaldehydes, this gap typically indicates that charge transfer can occur within the molecule malayajournal.org.

| Parameter | Definition | Representative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.3 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.8 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.9 eV |

| Chemical Softness (S) | 1 / (2η) | 0.26 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.4 eV |

DFT calculations are also highly effective in predicting spectroscopic data. The vibrational frequencies from theoretical calculations can be correlated with experimental FT-IR and Raman spectra, allowing for a detailed assignment of vibrational modes, such as the characteristic C=O and C-F stretches. researchgate.net

The conformational landscape of this compound is determined by the rotation around several single bonds, primarily the C-O bonds of the propoxy group and the C-C bond connecting the aldehyde group to the aromatic ring. Theoretical calculations can map the potential energy surface as a function of these dihedral angles to identify the most stable, low-energy conformers. ufms.br For similar alkoxy-substituted molecules, the conformational equilibrium is influenced by a balance of steric hindrance and stabilizing hyperconjugative interactions. ufms.brrsc.org Identifying the preferred conformation is essential, as the three-dimensional shape of the molecule dictates how it fits into a biological target's binding site.

In Silico Screening and Design of Compound Libraries

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Starting with a lead compound like this compound, a virtual library of derivatives can be created by systematically modifying its structure. For example, the propoxy group could be replaced with other alkoxy groups of varying lengths and branching, or the fluorine atom could be moved to other positions on the benzene ring.

This newly designed library can then be computationally screened against a specific target, such as ALDH1A3 or NLRP3, using high-throughput molecular docking. nih.govglobalresearchonline.net The screening process filters thousands of compounds down to a manageable number of "hits" with high predicted binding affinities and favorable interaction profiles. These hits can then be prioritized for chemical synthesis and experimental testing, significantly accelerating the drug discovery process and reducing costs. globalresearchonline.net The design of a benzyloxybenzaldehyde library, for instance, led to the successful identification of potent and selective ALDH1A3 inhibitors. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization Techniques in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By mapping the chemical environments of magnetically active nuclei such as ¹H and ¹³C, NMR provides definitive evidence of the molecular skeleton and the connectivity of atoms.

For 5-Fluoro-2-propoxybenzaldehyde, ¹H NMR spectroscopy identifies all non-equivalent protons. The aldehyde proton is expected to appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The propoxy group will show characteristic signals for the methylene and methyl protons, with their multiplicity dictated by adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on substituent effects and known values for analogous structures. Solvent: CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CHO | 10.3 - 10.5 | s (singlet) | - |

| Ar-H (position 6) | 7.6 - 7.7 | dd (doublet of doublets) | JH-H ≈ 8-9, JH-F ≈ 3-4 |

| Ar-H (position 3) | 7.3 - 7.4 | dd (doublet of doublets) | JH-H ≈ 8-9, JH-F ≈ 8-9 |

| Ar-H (position 4) | 7.1 - 7.2 | ddd (doublet of doublet of doublets) | JH-H ≈ 8-9, JH-H ≈ 3, JH-F ≈ 8-9 |

| -OCH₂- | 4.0 - 4.1 | t (triplet) | J ≈ 7 |

| -CH₂-CH₃ | 1.8 - 1.9 | sextet | J ≈ 7 |

| -CH₃ | 1.0 - 1.1 | t (triplet) | J ≈ 7 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on substituent effects and known values for analogous structures. Solvent: CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

|---|---|---|

| -CHO | 188 - 190 | - |

| C-2 (C-O) | 160 - 162 | Small (~2-4 Hz) |

| C-5 (C-F) | 157 - 159 | Large (~240-250 Hz) |

| C-1 (C-CHO) | 125 - 127 | - |

| C-6 | 118 - 120 | Medium (~20-25 Hz) |

| C-4 | 115 - 117 | Medium (~20-25 Hz) |

| C-3 | 112 - 114 | Small (~7-9 Hz) |

| -OCH₂- | 70 - 72 | - |

| -CH₂-CH₃ | 21 - 23 | - |

| -CH₃ | 10 - 11 | - |

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). This allows for the calculation of an unambiguous molecular formula.

For this compound (C₁₀H₁₁FO₂), the theoretical monoisotopic mass can be calculated precisely. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity and purity. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The analysis of these fragment ions provides valuable information about the molecule's structure, confirming the presence of the propoxy and fluoro-benzoyl moieties.

Table 3: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁FO₂ |

| Average Molecular Weight | 182.19 g/mol |

| Theoretical Monoisotopic Mass | 182.07431 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 183.08218 |

Table 4: Plausible Fragmentation Pathways in Mass Spectrometry

| Fragment Ion (m/z) | Proposed Structure | Neutral Loss |

|---|---|---|

| 153 | [M-CHO]⁺ | Loss of formyl radical |

| 140 | [M-C₃H₆]⁺ | Loss of propene (McLafferty rearrangement) |

| 123 | [M-C₃H₇O]⁺ | Loss of propoxy radical |

| 95 | [C₆H₄F]⁺ | Loss of propoxy and CO |

X-ray Crystallography for Solid-State Structure Elucidation and Co-crystal Analysis

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles.

As of the current body of scientific literature, a single-crystal X-ray structure of this compound has not been reported. Therefore, experimental data on its solid-state conformation and crystal packing is not available.

Should a suitable single crystal be grown and analyzed, this technique would provide invaluable information. It would confirm the planarity of the benzaldehyde (B42025) ring and reveal the specific conformation of the propoxy side chain relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds and π-π stacking, that govern the packing of molecules in the crystal lattice. This information is critical for understanding polymorphism and for designing co-crystals with tailored physical properties.

Table 5: Crystallographic Parameters (Data Not Available)

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions (a, b, c, Å) | Not Determined |

| Unit Cell Angles (α, β, γ, °) | Not Determined |

| Volume (ų) | Not Determined |

| Z (Molecules per unit cell) | Not Determined |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for confirming the presence of key structural motifs and studying the molecular environment.

For this compound, FT-IR spectroscopy is expected to show a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretching vibration. The aromatic ring will exhibit several C=C stretching bands and C-H bending vibrations. The propoxy group will be identified by C-O-C ether stretching bands and aliphatic C-H stretching and bending modes. The C-F stretching vibration gives rise to a strong band in the fingerprint region.

Raman spectroscopy provides complementary information, as vibrational modes that are weak in the IR spectrum (e.g., symmetric vibrations) may be strong in the Raman spectrum. Subtle shifts in the positions of these vibrational bands can provide insights into molecular conformation and the strength of intermolecular interactions, such as hydrogen bonding, in different physical states (solid vs. liquid) or in different polymorphs.

Table 6: Characteristic Vibrational Frequencies for this compound Frequencies are typical ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3010 - 3100 | Medium-Weak |

| C=O Stretch (Aldehyde) | -CHO | 1685 - 1705 | Strong |

| C=C Stretch (Aromatic) | Ar Ring | 1580 - 1610, 1450 - 1500 | Medium-Strong |

| C-O-C Stretch (Asymmetric) | Ar-O-Alkyl | 1240 - 1270 | Strong |

| C-F Stretch | Ar-F | 1150 - 1250 | Strong |

| C-O-C Stretch (Symmetric) | Ar-O-Alkyl | 1020 - 1050 | Medium |

Synthetic Utility and Applications in Chemical Biology

Building Block in Complex Molecule Synthesis

The compound serves as a foundational component for the synthesis of intricate molecules. The aldehyde functional group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, while the fluorinated phenyl ring offers a site for further modification and influences the electronic properties of the molecule.

Aryl aldehydes are crucial intermediates in the synthesis of heterocyclic and polyaromatic compounds. acs.org One common strategy involves the reaction of an aldehyde with an aryl ketone to form a 1,5-diketone. These diketones are pivotal precursors for various heterocyclic systems, including substituted pyridines, which are significant in medicinal chemistry and materials science. acs.orgfluorochem.co.uk The aldol (B89426) condensation followed by a Michael addition reaction provides a direct route to these 1,5-dicarbonyl compounds. acs.org

For instance, the general reaction between an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative can be catalyzed by a base like potassium hydroxide (B78521) (KOH) to yield a 1,5-diketone, which can then be cyclized with a nitrogen source like ammonium (B1175870) acetate (B1210297) to form a 2,4,6-triaryl pyridine (B92270) derivative. acs.org

Table 1: Generalized Synthesis of 1,5-Diketones from Aryl Aldehydes

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

This table illustrates a general synthetic pathway. acs.org

Furthermore, the aldehyde group can readily undergo condensation reactions with amines to form Schiff bases (imines). These intermediates can then be used in cyclization reactions to generate a variety of nitrogen-containing heterocyclic rings, which are common scaffolds in biologically active molecules. researchgate.net

5-Fluoro-2-propoxybenzaldehyde has been explicitly used as a key intermediate in the multistep synthesis of potent and selective biologically active agents. nih.gov A notable example is its role in the creation of second-generation NLRP3 inflammasome inhibitors, which are under investigation for the treatment of inflammatory diseases. nih.gov

In this synthesis, this compound is first synthesized from its precursor, 5-fluoro-2-hydroxybenzaldehyde (B1225495), via a Williamson ether synthesis with 1-bromopropane (B46711). nih.gov The resulting aldehyde then undergoes further transformations as part of a larger synthetic sequence to yield the final, complex inhibitor molecule. nih.gov The presence of the fluoro and propoxy groups on the benzaldehyde is crucial for the ultimate biological activity and pharmacological profile of the target compound. Such substituted benzaldehydes are common starting points in the development of new therapeutic agents and radiolabeled compounds for applications like Positron Emission Tomography (PET). nih.govd-nb.info

Table 2: Example of this compound in Bioactive Agent Synthesis

| Precursor | Reagents | Intermediate | Application of Final Product |

|---|

This table highlights a specific documented use of the compound in medicinal chemistry. nih.gov

Synthesis of Diverse Combinatorial Libraries for High-Throughput Screening

The structure of this compound makes it an ideal scaffold or building block for combinatorial chemistry. epo.org This field focuses on the rapid synthesis of large numbers of distinct but structurally related molecules, known as libraries, for high-throughput screening to identify new drug leads. epo.orgjdigitaldiagnostics.com

In a typical combinatorial approach, a core molecular scaffold, which could be derived from this compound, is reacted with a set of diverse reagents to generate a library of final compounds. epo.org This "parallel array synthesis" allows for the creation of thousands of compounds in a short period, significantly accelerating the drug discovery process. epo.orggoogle.com The aldehyde group provides a reliable reaction site for attaching various molecular fragments, while the fluoro-propoxy-benzene ring forms the core of each molecule in the library, with its substituents influencing the properties of the final compounds.

Table 3: Conceptual Framework for a Combinatorial Library

| Core Scaffold | Reagent Set 1 (R-NH2) | Reagent Set 2 (R'-X) | Resulting Library |

|---|

This table illustrates the principle of using a common building block to generate a large library of compounds for screening purposes. epo.orggoogle.com

Development of Chemical Probes for Biological System Interrogation

While direct use of this compound as a chemical probe is not extensively documented, its structural motifs are highly relevant to the design of such tools. Chemical probes are small molecules used to study and manipulate biological systems. Fluorinated aromatic compounds are of particular interest in the development of probes for fluorescence microscopy and as sensors.

For example, fluorescent sensors have been developed for detecting metal ions like Fe³⁺ that incorporate a fluorinated heterocyclic moiety, such as a derivative of 5-fluoro-1H-benzo[d]imidazole. researchgate.net The synthesis of such probes often involves the condensation of a substituted o-phenylenediamine (B120857) with a substituted benzaldehyde. The fluorine atom can serve as a useful reporter for ¹⁹F NMR studies, and the aldehyde group on a molecule like this compound provides a reactive handle for conjugating it to a fluorophore or another molecular entity to create a functional probe. researchgate.net Therefore, it represents a valuable, potential starting material for the rational design of novel chemical probes to interrogate complex biological processes.

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2-propoxybenzaldehyde, and what key reaction conditions are required?

The synthesis involves propoxylation of fluorinated benzaldehyde precursors. Key steps include:

- Nucleophilic substitution : Introducing the propoxy group using propyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Oxidation : Converting intermediates to the aldehyde using Dess-Martin periodinane (DMP) in dichloromethane or other mild oxidizing agents . Reaction monitoring via TLC and purification by column chromatography ensures product integrity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns, while ¹⁹F NMR verifies fluorine position (δ ~-110 ppm for ortho-fluorine).

- FT-IR : Identifies aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 196.07 g/mol) .

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Storage : Airtight containers in cool, dry conditions; incompatible with strong oxidizers.

- Emergency Measures : Flush eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention for persistent exposure .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of novel derivatives of this compound?

Retrosynthetic disconnections focus on:

- Aryl ether bond : Identify precursors like 5-fluoro-2-hydroxybenzaldehyde and propyl halides.

- Aldehyde group : Plan oxidation of benzyl alcohol intermediates. Computational tools (e.g., Reaxys, Pistachio) model pathways prioritizing high-yield reactions like Ullmann coupling for ether formation .

Q. What methodological strategies resolve contradictions in reported synthetic yields?

- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading.

- Analytical Validation : Compare HPLC purity (>98%) and kinetic studies to identify rate-limiting steps.

- Cross-Laboratory Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) .

Q. How does this compound interact with enzymatic systems in biochemical assays?

- Mechanistic Probes : The aldehyde group acts as an electrophilic site in hydrolase/oxidoreductase assays.

- Assay Design : Monitor NADH oxidation via UV-Vis spectroscopy (λ = 340 nm) to track enzyme activity.

- Structural Insights : X-ray crystallography reveals binding modes in active sites, aiding inhibitor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.